molecular formula C17H18O3 B12617241 Ethyl 2,4-dimethyl-6-phenoxybenzoate CAS No. 917592-87-1

Ethyl 2,4-dimethyl-6-phenoxybenzoate

Cat. No.: B12617241
CAS No.: 917592-87-1
M. Wt: 270.32 g/mol
InChI Key: IFPSVPSDRFZAKK-UHFFFAOYSA-N
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Description

Ethyl 2,4-dimethyl-6-phenoxybenzoate is an organic compound with the molecular formula C17H18O3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with ethyl, methyl, and phenoxy groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4-dimethyl-6-phenoxybenzoate typically involves the esterification of 2,4-dimethyl-6-phenoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dimethyl-6-phenoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2,4-dimethyl-6-phenoxybenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 2,4-dimethyl-6-phenoxybenzoate involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,4-dimethyl-6-phenoxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 2,4-dimethylbenzoate: Lacks the phenoxy group, making it less versatile in certain applications.

    Ethyl 2,4-dimethyl-6-methoxybenzoate: Contains a methoxy group instead of a phenoxy group, leading to different chemical properties.

Uniqueness

This compound is unique due to the presence of the phenoxy group, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a valuable compound in various fields of research and industry.

Biological Activity

Ethyl 2,4-dimethyl-6-phenoxybenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent studies.

Chemical Structure and Properties

This compound (C16H18O3) features a phenoxy group that enhances its reactivity and allows for various chemical modifications. The compound is synthesized through the esterification of 2,4-dimethyl-6-phenoxybenzoic acid with ethanol, typically in the presence of sulfuric acid as a catalyst. This method ensures high yields and purity, making it suitable for both laboratory and industrial applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The phenoxy group can interact with enzymes, potentially leading to inhibition of key metabolic pathways.
  • Receptor Activation : It may act as an agonist for certain receptors involved in lipid metabolism and inflammation, similar to other compounds that target peroxisome proliferator-activated receptors (PPARs) .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various pathogenic fungi and bacteria, showing moderate effectiveness compared to standard antibiotics like ciprofloxacin. The compound's structural modifications significantly influence its antimicrobial potency .

Anti-inflammatory Effects

In animal models, this compound has demonstrated significant anti-inflammatory activity. Studies report up to 63% inhibition of edema compared to the standard anti-inflammatory drug diclofenac (67% inhibition). This suggests potential therapeutic applications in treating inflammatory conditions .

Antitumor Activity

This compound has shown promising results in antitumor studies. It has been tested against Ehrlich ascites tumor cells, demonstrating significant cytotoxic effects. The mechanism may involve modulation of apoptotic pathways or direct cytotoxicity against cancer cells .

Case Studies

  • Antimicrobial Activity Study :
    • Objective : To evaluate the efficacy against pathogenic fungi.
    • Method : In vitro assays comparing the compound with standard antifungals.
    • Results : Showed moderate activity against gram-negative bacteria and significant antifungal effects .
  • Anti-inflammatory Study :
    • Objective : To assess the anti-inflammatory potential in rodent models.
    • Method : Measurement of edema in treated versus control groups.
    • Results : Achieved up to 63% edema inhibition, indicating substantial anti-inflammatory properties .
  • Antitumor Activity Study :
    • Objective : To investigate cytotoxic effects on cancer cell lines.
    • Method : Treatment of Ehrlich ascites tumor cells with varying concentrations.
    • Results : Demonstrated significant cell death and reduced tumor growth in treated groups .

Comparative Analysis

A comparison with related compounds reveals unique properties of this compound:

CompoundAntimicrobial ActivityAnti-inflammatory ActivityAntitumor Activity
This compoundModerateSignificant (63% inhibition)Significant
Mthis compoundLowModerateLow
Ethyl 2,4-dimethylbenzoateVery LowMinimalNone

Properties

CAS No.

917592-87-1

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

ethyl 2,4-dimethyl-6-phenoxybenzoate

InChI

InChI=1S/C17H18O3/c1-4-19-17(18)16-13(3)10-12(2)11-15(16)20-14-8-6-5-7-9-14/h5-11H,4H2,1-3H3

InChI Key

IFPSVPSDRFZAKK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1OC2=CC=CC=C2)C)C

Origin of Product

United States

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